molecular formula C25H38N2O4 B11079223 1-({6-[(2-Hydroxy-3-phenoxypropyl)amino]hexyl}amino)-4-phenoxybutan-2-ol

1-({6-[(2-Hydroxy-3-phenoxypropyl)amino]hexyl}amino)-4-phenoxybutan-2-ol

Cat. No.: B11079223
M. Wt: 430.6 g/mol
InChI Key: QRQXKWQQPIBTQJ-UHFFFAOYSA-N
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Description

1-({6-[(2-Hydroxy-3-phenoxypropyl)amino]hexyl}amino)-4-phenoxybutan-2-ol is a complex organic compound known for its diverse applications in scientific research and industry. This compound features multiple functional groups, including hydroxyl, phenoxy, and amino groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({6-[(2-Hydroxy-3-phenoxypropyl)amino]hexyl}amino)-4-phenoxybutan-2-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-3-phenoxypropylamine and 1,6-diaminohexane.

    Step 1: The first step involves the reaction of 2-hydroxy-3-phenoxypropylamine with 1,6-diaminohexane under controlled conditions to form an intermediate compound.

    Step 2: The intermediate is then reacted with 4-phenoxybutan-2-ol in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-({6-[(2-Hydroxy-3-phenoxypropyl)amino]hexyl}amino)-4-phenoxybutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

1-({6-[(2-Hydroxy-3-phenoxypropyl)amino]hexyl}amino)-4-phenoxybutan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-({6-[(2-Hydroxy-3-phenoxypropyl)amino]hexyl}amino)-4-phenoxybutan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-({6-[(2-Hydroxy-3-phenoxypropyl)amino]hexyl}amino)-4-phenoxybutan-2-ol shares similarities with other compounds containing hydroxyl, phenoxy, and amino groups, such as:
    • 2-Hydroxy-3-phenoxypropylamine
    • 1,6-Diaminohexane
    • 4-Phenoxybutan-2-ol

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H38N2O4

Molecular Weight

430.6 g/mol

IUPAC Name

1-[6-[(2-hydroxy-3-phenoxypropyl)amino]hexylamino]-4-phenoxybutan-2-ol

InChI

InChI=1S/C25H38N2O4/c28-22(15-18-30-24-11-5-3-6-12-24)19-26-16-9-1-2-10-17-27-20-23(29)21-31-25-13-7-4-8-14-25/h3-8,11-14,22-23,26-29H,1-2,9-10,15-21H2

InChI Key

QRQXKWQQPIBTQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCC(CNCCCCCCNCC(COC2=CC=CC=C2)O)O

Origin of Product

United States

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